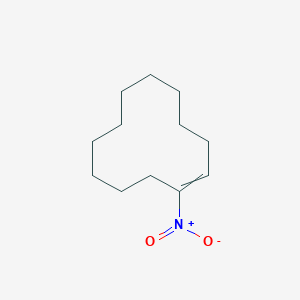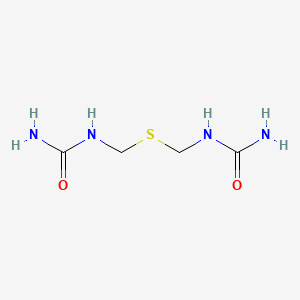
1,1'-(Sulfanediyldimethanediyl)diurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Sulfanediyldimethanediyl)diurea is an organic compound with the molecular formula C4H10N4O2S It is a derivative of urea, characterized by the presence of a sulfide group linking two urea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Sulfanediyldimethanediyl)diurea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: Thiourea and formaldehyde.
Conditions: Acidic or basic medium, controlled temperature.
Procedure: Thiourea is reacted with formaldehyde in an aqueous solution, leading to the formation of 1,1’-(Sulfanediyldimethanediyl)diurea.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulfanediyldimethanediyl)diurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as crystallization or filtration to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Sulfanediyldimethanediyl)diurea undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler urea derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Simpler urea derivatives.
Substitution products: N-substituted ureas.
Applications De Recherche Scientifique
1,1’-(Sulfanediyldimethanediyl)diurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Sulfanediyldimethanediyl)diurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfide group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar structure but lacks the methylene linkage.
Urea: Simpler structure with no sulfide group.
Sulfoxides and sulfones: Oxidized derivatives of sulfides.
Uniqueness
1,1’-(Sulfanediyldimethanediyl)diurea is unique due to its dual urea moieties linked by a sulfide group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Numéro CAS |
43025-54-3 |
|---|---|
Formule moléculaire |
C4H10N4O2S |
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
(carbamoylamino)methylsulfanylmethylurea |
InChI |
InChI=1S/C4H10N4O2S/c5-3(9)7-1-11-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
Clé InChI |
DIVWDXPVWFBQDZ-UHFFFAOYSA-N |
SMILES canonique |
C(NC(=O)N)SCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
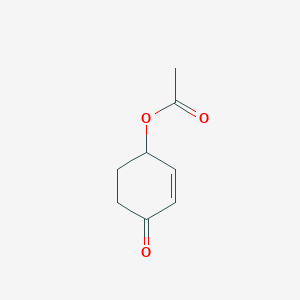


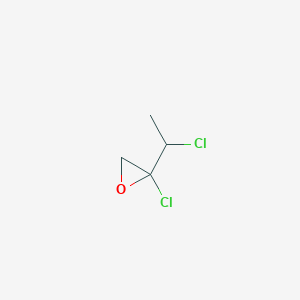
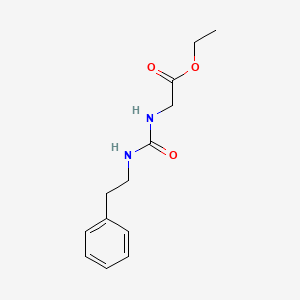


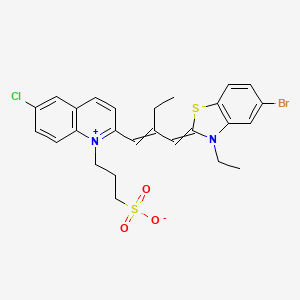

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
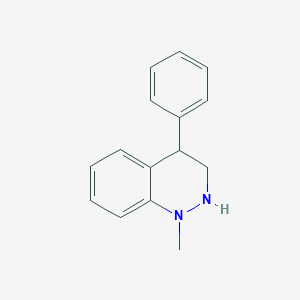
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
